molecular formula C9H17NO B12981954 7-Methoxy-1-azaspiro[3.5]nonane

7-Methoxy-1-azaspiro[3.5]nonane

Cat. No.: B12981954
M. Wt: 155.24 g/mol
InChI Key: YTUOPHJFQXPXGA-UHFFFAOYSA-N
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Description

7-Methoxy-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structural framework that includes a methoxy group and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Methoxy-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound may modulate endocannabinoid signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1-azaspiro[3.5]nonane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-methoxy-1-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-2-4-9(5-3-8)6-7-10-9/h8,10H,2-7H2,1H3

InChI Key

YTUOPHJFQXPXGA-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CCN2

Origin of Product

United States

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